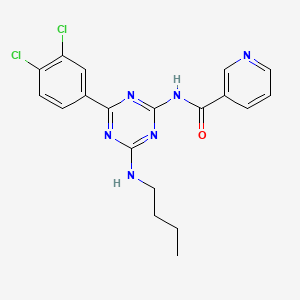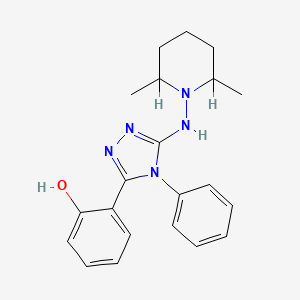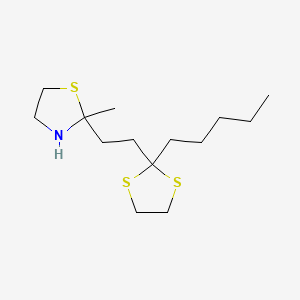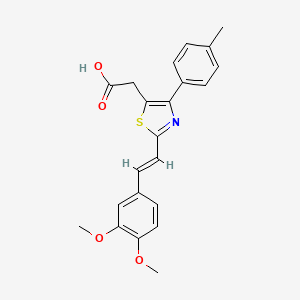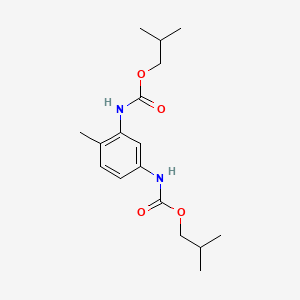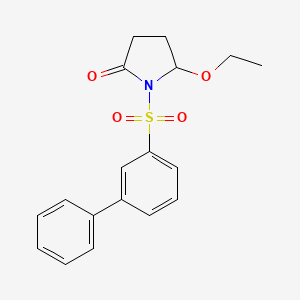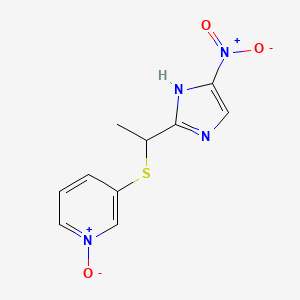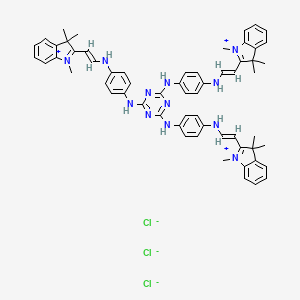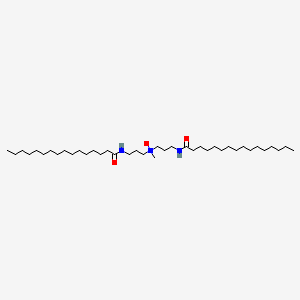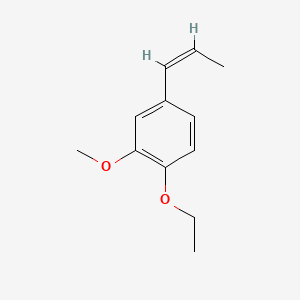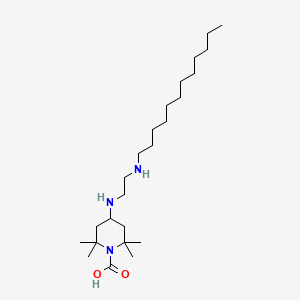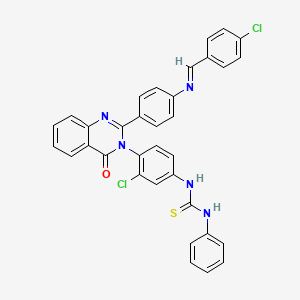
Einecs 300-896-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves the reaction of orthoboric acid with 2-amino-2-methylpropan-1-ol under controlled conditions. The reaction typically occurs in an aqueous medium, where orthoboric acid is dissolved and then reacted with 2-amino-2-methylpropan-1-ol. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield various borate esters, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Mecanismo De Acción
The mechanism of action of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed effects. For example, it can interfere with the Krebs cycle by inhibiting enzymes such as pyruvate dehydrogenase and succinate dehydrogenase, thereby affecting cellular metabolism .
Comparación Con Compuestos Similares
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Orthoboric acid: While both compounds contain boric acid, the presence of 2-amino-2-methylpropan-1-ol in Einecs 300-896-6 provides additional functional properties.
2-amino-2-methylpropan-1-ol: This compound alone lacks the boric acid component, which is essential for the unique properties of this compound.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
Propiedades
Número CAS |
91696-95-6 |
|---|---|
Fórmula molecular |
C4H14BNO4 |
Peso molecular |
150.97 g/mol |
Nombre IUPAC |
2-amino-2-methylpropan-1-ol;boric acid |
InChI |
InChI=1S/C4H11NO.BH3O3/c1-4(2,5)3-6;2-1(3)4/h6H,3,5H2,1-2H3;2-4H |
Clave InChI |
DOWAMJWPBKRNNX-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.CC(C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


